molecular formula C22H20N4O4S B2466391 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105217-56-8

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2466391
CAS No.: 1105217-56-8
M. Wt: 436.49
InChI Key: KBLAQACVDRXHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide, primarily targets G-protein-coupled receptor kinases (GRKs) . GRKs are a family of proteins that play a crucial role in regulating the activity of G-protein-coupled receptors (GPCRs). Specifically, GRK-2 and GRK-5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition prevents the phosphorylation of GPCRs, a process that typically leads to receptor desensitization and internalization. By inhibiting GRK-2 and GRK-5, the compound can potentially enhance the signaling of GPCRs, which could have therapeutic benefits in conditions where GPCR signaling is impaired.

Biochemical Pathways

The compound affects the GPCR signaling pathway. Under normal conditions, GRKs phosphorylate activated GPCRs, leading to the recruitment of beta-arrestin proteins, receptor internalization, and desensitization. By inhibiting GRK-2 and GRK-5, the compound prevents this process, potentially enhancing GPCR signaling .

Pharmacokinetics

The compound’s favorable pharmacokinetic profile is suggested by admet calculations .

Result of Action

The inhibition of GRK-2 and GRK-5 by the compound can potentially enhance GPCR signaling. This could have therapeutic benefits in conditions where GPCR signaling is impaired, such as cardiovascular disease .

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(23-9-14-4-2-1-3-5-14)10-26-21(16-11-31-12-17(16)25-26)24-22(28)15-6-7-18-19(8-15)30-13-29-18/h1-8H,9-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLAQACVDRXHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.